2,4,5-Trifluorocinnamic acid
Overview
Description
2,4,5-Trifluorocinnamic acid is an organic compound with the molecular formula C9H5F3O2 It is a derivative of cinnamic acid, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 5 positions
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4,5-Trifluorocinnamic acid . These factors can include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound exerts its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trifluorocinnamic acid can be achieved through several methods. One common approach involves the reaction of 2,4,5-trifluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include:
Reagents: 2,4,5-trifluorobenzaldehyde, malonic acid, base (e.g., sodium hydroxide)
Solvent: Ethanol or water
Temperature: Reflux conditions
Reaction Time: Several hours
Another method involves the use of 2,4,5-trifluorophenylacetic acid as a starting material, which undergoes a series of reactions including halogenation, cyanation, and hydrolysis to produce this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial processes are optimized for high yield and efficiency, ensuring the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
2,4,5-Trifluorocinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, yielding saturated derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated derivatives of this compound.
Scientific Research Applications
2,4,5-Trifluorocinnamic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique fluorine substitution pattern makes it valuable in the study of fluorine chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
2,4,5-Trifluorocinnamic acid can be compared with other fluorinated cinnamic acid derivatives, such as 3,4,5-Trifluorocinnamic acid and 2,3,4-Trifluorocinnamic acid . These compounds share similar structural features but differ in the position of fluorine atoms on the benzene ring. The unique substitution pattern of this compound can influence its chemical reactivity and biological activity, making it distinct from its analogs.
List of Similar Compounds
- 3,4,5-Trifluorocinnamic acid
- 2,3,4-Trifluorocinnamic acid
- 2,4,6-Trifluorocinnamic acid
Properties
IUPAC Name |
(E)-3-(2,4,5-trifluorophenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O2/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h1-4H,(H,13,14)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVQEUPEGKJFCW-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1F)F)F)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420766 | |
Record name | 2,4,5-Trifluorocinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
694511-56-3, 247170-17-8 | |
Record name | (2E)-3-(2,4,5-Trifluorophenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=694511-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-Trifluorocinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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